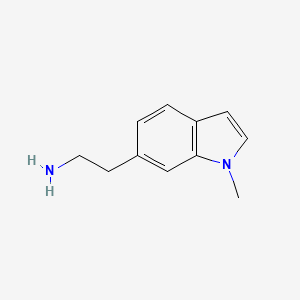

2-(1-Methyl-1H-indol-6-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Methyl-1H-indol-6-yl)ethanamine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features an indole ring substituted with a methyl group at the 1-position and an ethanamine chain at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-6-yl)ethanamine can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines followed by functionalization to introduce the ethanamine chain .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has been explored to synthesize complex indole structures efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-6-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

Reduction: Reduction of the indole ring can yield indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-indol-6-yl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indol-6-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The indole ring structure allows it to interact with various biological targets, influencing cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

N-Methyltryptamine: Similar structure with a methyl group at the nitrogen atom of the indole ring.

Tryptamine: Lacks the methyl group at the nitrogen atom but has a similar ethanamine chain.

Uniqueness

2-(1-Methyl-1H-indol-6-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position of the indole ring can influence its reactivity and interaction with biological targets, differentiating it from other indole derivatives .

Biological Activity

2-(1-Methyl-1H-indol-6-yl)ethanamine, also known as 1-(1-Methylindol-6-yl)ethanamine, is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indole ring substituted with a methyl group at the nitrogen atom and an ethanamine side chain. Its molecular formula is C11H14N2, and it belongs to a class of compounds known for their significant roles in various biological systems.

Target Receptors and Enzymes

this compound interacts with several biological targets, including serotonin receptors (5HT receptors), which are crucial for mood regulation. The compound has been shown to bind selectively to the 5HT2C receptor subtype, influencing neurotransmitter release and potentially affecting mood disorders .

Biochemical Pathways

The compound modulates various biochemical pathways by influencing enzyme activity and gene expression. For instance, it has been reported to affect the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and survival. Additionally, it interacts with cytochrome P450 enzymes, impacting its metabolism and biotransformation processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values for these cell lines were approximately 12.41 μM and 9.71 μM, respectively, indicating significant cytotoxicity . The mechanism involves the activation of pro-apoptotic signals and inhibition of anti-apoptotic pathways.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It inhibits pro-inflammatory cytokines like IL-6 and TNF-α in vitro, suggesting potential applications in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and distribution properties due to its lipophilic nature. This characteristic enhances its bioavailability when administered orally or intravenously. Studies suggest that the compound remains stable under physiological conditions, allowing for sustained biological activity over time.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| This compound | Indole ring with ethanamine side chain | Antimicrobial, anticancer, anti-inflammatory |

| 2-(1-Ethyl-1H-indol-6-yl)ethanamine | Ethyl group instead of methyl | Similar activities but varied potency |

| 2-(1-Methylindol-3-yl)ethanamine | Different position of methyl substitution | Potentially different receptor interactions |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The IC50 value was determined at 12.41 μM, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested on human macrophage-like THP-1 cells. It effectively reduced the secretion of IL-6 and TNF-α by approximately 78% and 72%, respectively, at a concentration of 10 µg/mL. This suggests that it could be developed into a treatment for chronic inflammatory conditions .

Properties

CAS No. |

74631-89-3 |

|---|---|

Molecular Formula |

C11H14N2 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

2-(1-methylindol-6-yl)ethanamine |

InChI |

InChI=1S/C11H14N2/c1-13-7-5-10-3-2-9(4-6-12)8-11(10)13/h2-3,5,7-8H,4,6,12H2,1H3 |

InChI Key |

DOZZBMFQPOGSQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.